molecular formula C23H39N5O B5618361 1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]piperidin-4-amine

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]piperidin-4-amine

Cat. No. B5618361
M. Wt: 401.6 g/mol
InChI Key: QBIMEDZOYKJLDC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to the compound of interest often involves cyclocondensation reactions, where precursors like aminopyrimidine thiols and haloketones react under reflux conditions in a solvent such as glacial acetic acid to form novel pyrimidine and morpholine derivatives. Techniques include the rearrangement in systems involving ethyl bromopyruvate and cyclic amines like morpholine, leading to tetrahydroindole derivatives and their aromatic counterparts (Mamedov et al., 2019; Karimian & Karimian, 2017).

Molecular Structure Analysis

Crystal structure analysis provides insights into the spatial arrangement of molecules, showcasing how cyclic components like piperidine and morpholine adopt specific conformations. Studies on compounds with similar structural motifs reveal that they can assume chair conformations, with intermolecular interactions influencing the overall 3D structure of the crystal lattice (Aydinli et al., 2010; Bowes et al., 2003).

Chemical Reactions and Properties

The reactivity of compounds containing pyrimidine and morpholine groups is significantly influenced by the presence of substituents, which can dictate the course of reactions such as aminomethylation. These reactions are essential for the formation of new bonds and the introduction of functional groups that modify the compound's chemical behavior (Markova et al., 2017).

Physical Properties Analysis

Physical properties such as melting points, boiling points, and solubility in various solvents are influenced by the molecular structure. For instance, the crystallographic study reveals how intermolecular forces, like hydrogen bonding and π-π interactions, impact these properties by stabilizing the molecule in solid state (Fatma et al., 2017).

properties

IUPAC Name

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N5O/c1-3-20-17-22(26-19(2)25-20)27-11-7-21(8-12-27)24-18-23(9-5-4-6-10-23)28-13-15-29-16-14-28/h17,21,24H,3-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBIMEDZOYKJLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)N2CCC(CC2)NCC3(CCCCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]piperidin-4-amine

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